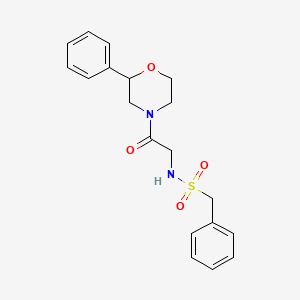
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalysis and Drug Metabolism
Biocatalysis has been applied to drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems. For example, LY451395, a biaryl-bis-sulfonamide, underwent microbial-based biocatalytic system processing to produce mammalian metabolites. This approach facilitated the structural characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the understanding of drug metabolism and providing analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).
Stereoselective Microbial Reduction
Another study demonstrated the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to prepare chiral intermediates for the synthesis of pharmaceuticals. This process highlighted the utility of microbial cultures in achieving high reaction yields and optical purities, showcasing the potential of microbial systems in the selective synthesis of drug intermediates (Patel et al., 1993).
Electrocatalytic Reactions
Research on N-oxyl compounds, including their electrochemical properties and applications in electrosynthetic reactions, reveals the versatility of these reagents. These studies have shown how N-oxyl compounds can facilitate a wide range of electrocatalytic reactions, contributing to the selective oxidation of organic molecules. This research underscores the potential of N-oxyl reagents in both laboratory and industrial applications for the development of sustainable and efficient chemical processes (Nutting et al., 2018).
Enantioseparation Techniques
Advancements in enantioseparation techniques, particularly for active pharmaceutical ingredients (APIs) and their intermediates, have been reported. These techniques involve the use of reversed phase and normal phase liquid chromatography with new types of polysaccharide stationary phases. Such methods are crucial for the pharmaceutical industry, enabling the separation and analysis of chiral compounds with high specificity and efficiency (Zhou et al., 2010).
Chemical Synthesis and Catalysis
Studies on asymmetric difunctional initiators and their use in the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP) highlight innovative approaches to polymer science. These research efforts contribute to the development of novel materials with specific properties, underscoring the importance of tailored chemical synthesis and catalysis in material science (Tunca et al., 2001).
Propiedades
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(13-20-26(23,24)15-16-7-3-1-4-8-16)21-11-12-25-18(14-21)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAEPVNJPBCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)
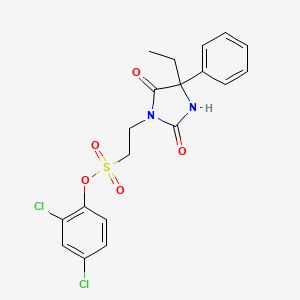
![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)
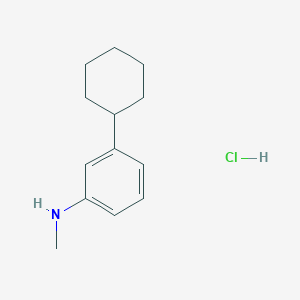
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)
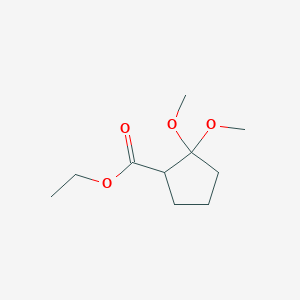
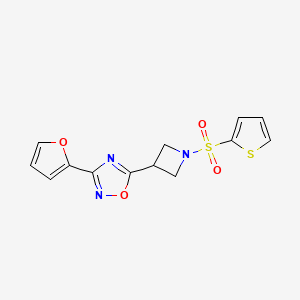
![1-[2-(1,2,4-Triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2847453.png)
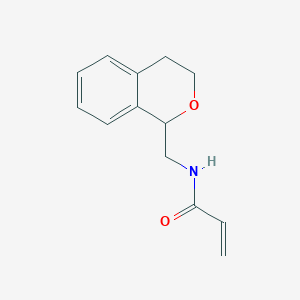
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)
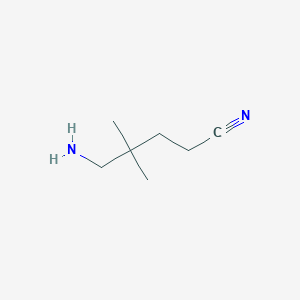
![N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2847457.png)

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
